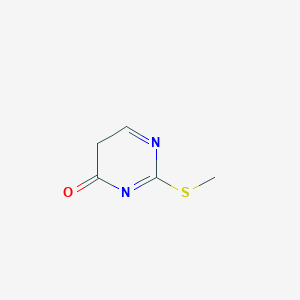

2-(methylthio)pyrimidin-4(5H)-one

Description

Significance of Pyrimidinone Derivatives in Chemical Synthesis and Biological Inquiry

The pyrimidine (B1678525) scaffold is a fundamental heterocyclic structure in medicinal chemistry, recognized for its presence in nucleic acids and a wide array of pharmacologically active molecules. bohrium.comjuniperpublishers.com Pyrimidinone derivatives, which feature a carbonyl group on the pyrimidine ring, are a particularly important subclass. juniperpublishers.com Their structural framework is considered a "privileged scaffold" because it can be readily modified to interact with a diverse range of biological targets. bohrium.com This versatility has led to the development of pyrimidinone-containing compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. juniperpublishers.comnih.govorientjchem.orgresearchgate.net In chemical synthesis, pyrimidinones (B12756618) serve as crucial intermediates for constructing more complex molecules. juniperpublishers.commdpi.com The functional groups on the pyrimidinone ring can be altered to fine-tune the physicochemical properties and biological functions of the resulting compounds. bohrium.com

Historical Context of 2-Substituted Pyrimidinone Research

The study of pyrimidines began with the isolation of uric acid in the late 18th century. wjarr.com Over the past several decades, research into pyrimidine derivatives has grown substantially, with a significant focus on their therapeutic potential. bohrium.com The investigation of 2-substituted pyrimidinones has been a key area of this research. Early synthetic methods often involved the condensation of reagents like thiourea (B124793) with various carbonyl compounds to build the heterocyclic ring. juniperpublishers.com Researchers soon discovered that modifying the substituent at the 2-position of the pyrimidinone ring could dramatically alter the molecule's biological activity. bohrium.com This has led to the synthesis of numerous 2-substituted derivatives, including those with alkylthio groups, which have been explored for various medicinal applications. nih.gov

Scope and Research Trajectories of 2-(methylthio)pyrimidin-4(5H)-one

This compound, also referred to as 2-methylthio-4-hydroxypyrimidine, is a specific derivative that has attracted attention primarily as a synthetic intermediate. chemicalbook.com The methylthio group at the 2-position is a key feature, as it can be readily displaced or modified, making the compound a versatile building block for creating a library of more complex pyrimidine derivatives. nih.govgoogle.com Research trajectories for this compound are largely centered on its use in the synthesis of novel molecules with potential therapeutic applications. For instance, it has been used as a starting material in the synthesis of inhibitors for enzymes like lipoprotein-associated phospholipase A2 and as a precursor for creating compounds with potential anticancer activity. nih.govnih.gov The reactivity of the methylthio group allows for the introduction of a wide variety of other functional groups, enabling the exploration of structure-activity relationships in newly synthesized compounds. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-methylsulfanyl-5H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2OS/c1-9-5-6-3-2-4(8)7-5/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGNHEBHDAMZDFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=O)CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50703716 | |

| Record name | 2-(Methylsulfanyl)pyrimidin-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50703716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76455-84-0 | |

| Record name | 2-(Methylthio)-4(5H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76455-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Methylsulfanyl)pyrimidin-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50703716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methylthio Pyrimidin 4 5h One and Its Derivatives

Classical Synthetic Approaches

Traditional methods for constructing the 2-(methylthio)pyrimidin-4(5H)-one core often rely on well-established condensation and cyclization strategies. These approaches are characterized by their stepwise nature, building the pyrimidine (B1678525) ring from acyclic precursors.

Condensation Reactions with Thioamide Precursors

A primary classical route involves the condensation of thioamide-containing precursors. Thiourea (B124793) and its derivatives are common starting materials. For instance, the reaction of thiourea with β-ketoesters or their equivalents is a fundamental method for forming the pyrimidine ring. researchgate.net This approach, often a variation of the Biginelli reaction, can be catalyzed by acids or bases. researchgate.netresearchgate.net

Another example is the condensation of α,β-unsaturated ketones with thiourea to create 2-mercaptopyrimidine (B73435) fragments, which can then be further modified. nih.govresearchgate.net The resulting 2-thioxopyrimidine can be S-methylated using reagents like iodomethane (B122720) to yield the desired 2-(methylthio) group.

Cyclization Strategies for Pyrimidine Ring Formation

Cyclization reactions are central to forming the heterocyclic pyrimidine core. These can be categorized based on the fragments being joined, such as [3+3], [4+2], and [5+1] heterocyclizations. nih.govresearchgate.net

In a [3+3] cyclization, a three-atom component containing the N-C-N unit (from a thioamide like thiourea) reacts with a three-carbon component (like a 1,3-dicarbonyl compound). nih.govresearchgate.net For example, the condensation of 2,3,4,5-tetrafluorobenzoyl chloride with ethylcarbamimidothioate proceeds via cyclization of an intermediate to form a quinazolin-4(3H)-one derivative. nih.govresearchgate.net

The [4+2] cyclocondensation reactions often involve the reaction of a 1,4-binucleophile with a reagent like an isothiocyanate. researchgate.net Similarly, [5+1] heterocyclization is another common strategy where a five-atom chain reacts with a single-atom component, such as carbon disulfide, to close the ring. nih.govresearchgate.net

Modern Synthetic Innovations

Contemporary synthetic methods aim to improve upon classical approaches by increasing efficiency, yield, and environmental friendliness. These innovations include the use of catalysts, green chemistry principles, and solid-phase techniques.

Catalyst-Mediated Synthesis

Catalysis plays a crucial role in modern pyrimidine synthesis, offering milder reaction conditions and improved yields. Various catalysts, including metals and small organic molecules, have been employed. For example, copper-catalyzed reactions have been used in the synthesis of pyrimidines from propargylic alcohols and amidines. dntb.gov.ua Zirconium and gold complexes have also been utilized in [2+2+2] cycloaddition strategies to construct the pyrimidine ring. mdpi.com The use of bismuth(III) nitrate (B79036) pentahydrate has been reported as a mild and efficient catalyst for the three-component synthesis of pyrimidine and pyrimidinone derivatives. researchgate.net

Green Chemistry Approaches in Pyrimidinone Synthesis

Green chemistry principles are increasingly being applied to pyrimidine synthesis to reduce the environmental impact of chemical processes. rasayanjournal.co.inpowertechjournal.com These approaches focus on using safer solvents (like water), reducing waste, and employing energy-efficient methods such as microwave and ultrasound irradiation. rasayanjournal.co.injmaterenvironsci.com

Solvent-free "grindstone chemistry" techniques, using catalysts like CuCl₂·2H₂O, have been developed for the eco-friendly synthesis of dihydropyrimidinones. researchgate.net Mechanochemical methods, involving mechanical grinding under solvent-free conditions, have also been successfully used for reactions like the iodination of pyrimidines, avoiding toxic reagents. nih.gov Multicomponent reactions (MCRs) are inherently green as they combine multiple starting materials in a single pot, reducing steps and waste. jmaterenvironsci.com

| Green Chemistry Approach | Description | Example |

| Microwave-Assisted Synthesis | Utilizes microwave energy to accelerate reactions, often leading to higher yields and shorter reaction times. rasayanjournal.co.in | Synthesis of fluoroalkyl pyrimidines from fluorinated acetoacetates and amidines. mdpi.com |

| Ultrasound-Assisted Synthesis | Employs ultrasonic waves to enhance reaction rates and yields. jmaterenvironsci.com | Synthesis of pyrano[2,3-d]pyrimidine derivatives catalyzed by ceric ammonium (B1175870) nitrate. jmaterenvironsci.com |

| Solvent-Free Reactions | Conducts reactions without a solvent, reducing waste and environmental impact. researchgate.net | "Grindstone Chemistry" for dihydropyrimidinone synthesis using a catalyst. researchgate.net |

| Aqueous Media | Uses water as a green and safe solvent. jmaterenvironsci.com | Synthesis of pyrano[2,3,d]pyrimidine derivatives using diammonium hydrogen phosphate (B84403) in water. jmaterenvironsci.com |

| Multicomponent Reactions (MCRs) | Combines three or more reactants in a single step to form a complex product, increasing efficiency. researchgate.net | Biginelli reaction for the synthesis of dihydropyrimidinones. researchgate.net |

Solid-Phase Synthesis Techniques

Solid-phase synthesis (SPS) has emerged as a powerful tool for the preparation of pyrimidine derivatives, particularly for creating libraries of compounds for drug discovery. acs.orgacs.org In this technique, the pyrimidine core or a precursor is attached to a solid support (resin), and subsequent reactions are carried out. acs.org This allows for easy purification by simply washing the resin.

Various pyrimidine derivatives, including trisubstituted and tetrasubstituted pyrimidines, have been synthesized using SPS. acs.org For example, a common strategy involves attaching a precursor to a Merrifield resin and then building the pyrimidine ring on the solid support. acs.orgthieme-connect.com The final product is then cleaved from the resin. This methodology has been successfully applied to generate large libraries of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones. thieme-connect.com

| Resin Type | Synthetic Application | Reference |

| Merrifield Resin | Used as a solid support for the synthesis of tetrasubstituted pyrimidine derivatives and pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones. acs.orgthieme-connect.com | acs.orgthieme-connect.com |

| Rink Amide Resin | Employed in the solid-phase synthesis of purines starting from a 4,6-dichloro-5-nitropyrimidine (B16160) attached to the resin. acs.org | acs.org |

| 2-(4-Formyl-3-methoxyphenoxy)ethyl Polystyrene Resin | Utilized for the synthesis of aminopyrimidines through condensation with an aliphatic amine followed by reaction with 2-alkyl-4,6-dichloropyrimidines. acs.org | acs.org |

Starting Materials and Precursors in this compound Synthesis

The synthesis of this compound and its derivatives primarily relies on two main strategies: the direct alkylation of a pre-formed pyrimidine ring or the construction of the pyrimidine ring from acyclic precursors.

The most common and direct method involves the S-alkylation of 2-thiouracil (B1096) or its derivatives. 2-Thiouracil serves as a key precursor, providing the core pyrimidine-4-one structure with a reactive thiol group at the C2 position. The synthesis is then accomplished by introducing a methyl group using a suitable methylating agent. Common methylating agents employed for this purpose include methyl iodide and dimethyl carbonate. prepchem.comchemicalbook.com

An alternative approach involves building the pyrimidine ring from fundamental components. This is often achieved through condensation reactions. One such method is the condensation of a β-ketoester with an S-alkylisothiourea, which directly yields the 2-(alkylthio)pyrimidin-4-one scaffold. nih.gov This method is advantageous as it combines ring formation and side-chain introduction in a single conceptual step. Variations of this strategy involve a two-step process where a β-ketoester is first condensed with thiourea to form the 2-thioxopyrimidine ring, which is subsequently alkylated. nih.gov

More complex syntheses of substituted 2-thiopyrimidines may utilize multi-component reactions. For instance, a one-pot, three-component cyclocondensation of an aromatic aldehyde, thiourea, and malononitrile (B47326) can be used to produce highly functionalized 2-mercaptopyrimidines, which are then alkylated to their S-methyl derivatives. nih.gov S-Methylisothiourea hemisulfate is another precursor utilized in the construction of the 2-(methylthio)pyrimidine (B2922345) ring system from acyclic starting materials. google.com

The following table summarizes the key starting materials and precursors for the synthesis of this compound and related structures.

Table 1: Key Starting Materials and Precursors

| Precursor Type | Specific Compound(s) | Role in Synthesis | Reference |

|---|---|---|---|

| Pyrimidine Precursor | 2-Thiouracil (2-Thioxo-2,3-dihydropyrimidin-4(1H)-one) | Core structure for direct S-methylation. | chemicalbook.com |

| Pyrimidine Precursor | 5-[1-(3-Pyridyl)ethyl]-2-thiouracil | Substituted core structure for S-methylation to form a derivative. | prepchem.com |

| Methylating Agent | Methyl Iodide | Provides the methyl group for S-alkylation. | prepchem.com |

| Methylating Agent | Dimethyl Carbonate | Provides the methyl group for S-alkylation, often under basic conditions. | chemicalbook.com |

| Ring-Formation Precursor | β-Ketoesters | A three-carbon component for condensation with a thiourea equivalent. | nih.gov |

| Ring-Formation Precursor | S-Alkylisothioureas (e.g., S-Methylisothiourea) | Provides the N-C-N backbone and the S-alkyl group in ring-forming condensations. | nih.govgoogle.com |

| Ring-Formation Precursor | Thiourea | Provides the N-C-N backbone for condensation; requires subsequent alkylation. | nih.govnih.gov |

Optimization of Reaction Conditions and Yields

The efficiency and success of synthesizing this compound are highly dependent on the optimization of reaction conditions. Key parameters that are frequently adjusted include the choice of base, solvent, temperature, reaction time, and the use of catalysts.

A highly efficient synthesis yielding 93% of the target compound involves reacting 2-thiouracil with dimethyl carbonate. chemicalbook.com This reaction is optimized by using potassium carbonate as the base and tetrabutylammonium (B224687) bromide as a phase-transfer catalyst, which facilitates the reaction between the solid and liquid phases. The conditions are further refined by heating the mixture to 120°C for 8 hours. chemicalbook.com This example highlights how the combination of a specific base and a phase-transfer catalyst can dramatically improve yield.

In syntheses using the more reactive methyl iodide, temperature control is a critical optimization parameter to prevent side reactions, such as over-alkylation. For the synthesis of a substituted derivative, the reaction between 5-[1-(3-pyridyl)ethyl]-2-thiouracil and methyl iodide is conducted at 0°C. prepchem.com The use of sodium ethoxide in ethanol (B145695) serves as both the base and the solvent system in this low-temperature process. prepchem.com

The choice of base and solvent is fundamental to the optimization process. Various bases like sodium hydroxide, sodium ethoxide, and potassium carbonate are used, often in solvents such as water, ethanol, or dimethyl carbonate, depending on the specific reactants and desired conditions. prepchem.comchemicalbook.com The optimization aims to find the ideal combination that maximizes the solubility of reactants and the efficacy of the base while minimizing side reactions.

The following table details examples of optimized reaction conditions and the resulting yields for the synthesis of this compound and its analogs.

Table 2: Optimized Reaction Conditions and Yields

| Starting Material(s) | Reagents & Conditions | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|

| 2-Thiouracil, Dimethyl Carbonate | Potassium Carbonate (base), Tetrabutylammonium Bromide (catalyst) | 120 °C | 8 h | 93% | chemicalbook.com |

| 5-[1-(3-Pyridyl)ethyl]-2-thiouracil, Methyl Iodide | Sodium Ethoxide in Ethanol | 0 °C | 2.5 h | 81% (calculated from molar masses provided) | prepchem.com |

| β-Ketoester, S-Alkylisothiourea | Sequential base- and acid-mediated one-pot condensation | Not specified | Not specified | 94% (for a key adagrasib intermediate) | nih.gov |

Reactivity and Reaction Mechanisms of 2 Methylthio Pyrimidin 4 5h One

Nucleophilic Substitution Reactions at the C-2 Position

The C-2 position of the pyrimidine (B1678525) ring, activated by the ring nitrogen atoms, is a key site for nucleophilic aromatic substitution (SNAr). The methylthio group (-SCH₃) can be displaced by a variety of nucleophiles, particularly when it is converted into a better leaving group, such as the corresponding sulfone.

Amination Reactions

The displacement of the 2-methylthio group by amines, known as aminolysis, is a documented reaction pathway for creating 2-aminopyrimidine (B69317) derivatives. Research has shown that by refluxing a closely related compound, 2-(methylthio)-6-methyl-pyrimidin-4-ol, with an excess of a secondary amine like piperidine (B6355638) or morpholine (B109124) in butanol for an extended period (15 hours), the corresponding 2-amino-substituted pyrimidin-4-ols can be synthesized. researchgate.net This transformation proceeds via a nucleophilic aromatic substitution mechanism where the amine attacks the C-2 position, leading to the displacement of the methylthio group.

The general reaction can be represented as: 2-(methylthio)pyrimidin-4(5H)-one + R₂NH → 2-(dialkylamino)pyrimidin-4(5H)-one + CH₃SH

The reaction conditions, such as the use of excess amine and high temperatures (refluxing in butanol), are often necessary to facilitate the departure of the methanethiolate (B1210775) (CH₃S⁻) leaving group. researchgate.net In some cases, the reactivity of the methylthio group is lower than that of other leaving groups like halogens. For instance, in compounds containing both a chloro and a methylthio group, amination might selectively replace the chlorine atom first. However, with appropriate conditions, direct aminolysis at the C-2 position is a viable synthetic route.

Table 1: Amination of 2-(Methylthio)pyrimidine (B2922345) Derivatives

| Reactant | Amine | Conditions | Product | Reference |

| 2-(Methylthio)-6-methyl-pyrimidin-4-ol | Piperidine | Reflux in butanol, 15h | 2-(Piperidin-1-yl)-6-methylpyrimidin-4-ol | researchgate.net |

| 2-(Methylthio)-6-methyl-pyrimidin-4-ol | Morpholine | Reflux in butanol, 15h | 2-Morpholino-6-methylpyrimidin-4-ol | researchgate.net |

Oxygen Nucleophile Reactivity

The methylthio group at the C-2 position can also be displaced by oxygen-based nucleophiles. A notable example is the reaction with alkoxides, such as sodium methoxide (B1231860) (NaOCH₃). In the case of a related substrate, ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate, treatment with an excess of sodium methoxide results in the substitution of both the chloro and the methylthio groups, yielding a 2,4-dimethoxypyrimidine (B108405) derivative. stackexchange.com This indicates that under strongly basic conditions with a potent nucleophile, the methylthio group is a competent leaving group.

The reaction mechanism is analogous to other SNAr reactions, involving the attack of the methoxide ion on the C-2 carbon, formation of a Meisenheimer-like intermediate, and subsequent elimination of the methanethiolate anion. The use of excess reagent and heat can drive the reaction to completion.

Other Nucleophilic Displacements

Beyond amines and oxygen nucleophiles, the 2-methylthio group can be displaced by other nucleophiles. For instance, in studies on ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate, treatment with sodium cyanide in dimethyl sulfoxide (B87167) led to the displacement of the methylthio group to form a 2-cyano substituent, alongside displacement of the chloro group. stackexchange.com This highlights the lability of the methylthio group in the presence of strong nucleophiles like cyanide.

The general susceptibility of the C-2 position to nucleophilic attack makes it a versatile handle for introducing a range of functional groups onto the pyrimidine ring, assuming the correct nucleophile and reaction conditions are employed.

Oxidation Reactions of the Methylthio Group

The sulfur atom of the methylthio group in this compound is readily susceptible to oxidation, allowing for the formation of the corresponding sulfoxide and sulfone. These oxidized derivatives are often valuable intermediates in their own right, as the resulting methylsulfinyl (-SOCH₃) and methylsulfonyl (-SO₂CH₃) groups are excellent leaving groups in nucleophilic substitution reactions.

Sulfoxide Formation

The selective oxidation of the methylthio group to a methylsulfinyl group (a sulfoxide) can be achieved using a variety of oxidizing agents under controlled conditions. Common reagents for this transformation include one equivalent of an oxidant like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂). nih.govnih.govnih.gov The reaction is typically performed at or below room temperature to prevent over-oxidation to the sulfone. libretexts.orggoogle.com

For example, a green and efficient method involves using hydrogen peroxide in glacial acetic acid under metal-free conditions. nih.govgoogle.com The general transformation is as follows: this compound + [O] → 2-(methylsulfinyl)pyrimidin-4(5H)-one

The resulting 2-(methylsulfinyl)pyrimidin-4(5H)-one is a key intermediate. The electron-withdrawing nature of the sulfoxide group further activates the C-2 position towards nucleophilic attack.

Sulfone Formation

Further oxidation of the methylthio or methylsulfinyl group yields the corresponding methylsulfonyl derivative (a sulfone). This is a common strategy in medicinal chemistry to create highly activated substrates for nucleophilic substitution. organic-chemistry.org The oxidation to the sulfone is typically accomplished by using an excess of a strong oxidizing agent, such as m-CPBA or hydrogen peroxide, often at elevated temperatures.

The reaction proceeds in two steps if starting from the methylthio compound: this compound + 2[O] → 2-(methylsulfonyl)pyrimidin-4(5H)-one

The 2-(methylsulfonyl)pyrimidine (B77071) system is highly reactive towards nucleophiles. The methylsulfonyl group is an excellent leaving group, significantly more so than the methylthio group. For instance, in 4,6-dichloro-2-(methylsulfonyl)pyrimidine, primary aliphatic amines selectively displace the sulfone group over the chloro groups, demonstrating its high reactivity. This enhanced reactivity makes the sulfone derivative a versatile precursor for a wide array of functionalized pyrimidines.

Table 2: Oxidation of Thioethers to Sulfoxides and Sulfones

| Starting Material | Reagent | Product | Reference |

| Sulfide | Hydrogen Peroxide / Acetic Acid | Sulfoxide | nih.govgoogle.com |

| Sulfide | m-CPBA (1 equiv.) | Sulfoxide | nih.gov |

| Sulfide | m-CPBA (≥2 equiv.) | Sulfone | |

| Sulfide | Hydrogen Peroxide / Niobium Carbide | Sulfone |

Electrophilic Aromatic Substitution on the Pyrimidine Ring

The pyrimidine ring is an electron-deficient heterocycle, which generally makes it less reactive towards electrophilic aromatic substitution compared to benzene. The presence of two nitrogen atoms deactivates the ring towards attack by electrophiles. However, activating substituents can enhance the ring's reactivity. In the case of this compound, the methylthio group at the 2-position and the oxo/hydroxy group at the 4-position influence the regioselectivity of such reactions.

One of the key electrophilic substitution reactions applicable to electron-rich aromatic and heteroaromatic compounds is the Vilsmeier-Haack reaction. wikipedia.org This reaction typically involves formylation using a Vilsmeier reagent, which is a chloroiminium ion generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.orgorganic-chemistry.org The Vilsmeier reagent is a weak electrophile and reacts with activated aromatic rings. organic-chemistry.org For pyrimidin-4-one systems, the reaction can lead to formylation at the C-5 position, which is activated by the adjacent nitrogen and the electron-donating character of the 4-oxo group. However, in some substituted pyrimidin-4-ones, the Vilsmeier-Haack reaction can also induce rearrangements. epa.gov

While specific studies on the direct electrophilic aromatic substitution of this compound are not extensively documented in the reviewed literature, the general principles suggest that the C-5 position would be the most likely site for electrophilic attack due to electronic activation from the N-1 and the 4-oxo group. The reaction would proceed through the formation of a sigma complex (a Wheland intermediate), followed by deprotonation to restore aromaticity. libretexts.org The general mechanism for electrophilic aromatic substitution involves the attack of the pi-electron system of the aromatic ring on the electrophile, forming a carbocation intermediate, which then loses a proton to yield the substituted product. youtube.com

Tautomerism and Isomerization Studies

This compound can exist in several tautomeric forms due to proton migration between the nitrogen and oxygen/sulfur atoms. The primary tautomeric equilibrium involves the keto-enol forms (4-pyrimidinone vs. 4-hydroxypyrimidine) and the thione-thiol forms related to the sulfur atom, although the methylthio group itself is not directly involved in proton transfer. The predominant tautomer is determined by factors such as aromaticity, intramolecular hydrogen bonding, and solvent effects. nih.gov

Computational studies on related pyrimidinone systems have shown that the introduction of a nitrogen atom in the ring, as in the case of pyrimidinones (B12756618) compared to pyridones, shifts the tautomeric equilibrium towards the keto form. nih.gov For 2-mercaptopyridine, the thione tautomer is favored over the thiol form. stackexchange.com In the case of propylthiouracil, a related pyrimidine derivative, the thio-keto form is the most stable among the possible tautomers. ajgreenchem.com

The main tautomeric forms of this compound are the 4(5H)-one (amide) form and the 4-hydroxypyrimidine (B43898) (enol) form. Theoretical calculations on similar systems suggest that the 4(5H)-one form is generally the more stable tautomer in the gas phase and in various solvents. nih.govorientjchem.org

Table 1: Possible Tautomeric Forms of this compound

| Tautomeric Form | Structure |

| This compound |  |

| 2-(Methylthio)pyrimidin-4-ol |  |

Note: The images are illustrative representations of the tautomeric forms.

The study of tautomerism is crucial as the different tautomers can exhibit distinct chemical reactivities and biological activities. chemrxiv.org The less stable tautomer, even if present in a small amount at equilibrium, can sometimes be the more reactive species in a particular chemical transformation.

Rearrangement Reactions

Rearrangement reactions can occur in pyrimidine derivatives under specific conditions, leading to the formation of isomeric structures. One of the most well-known rearrangements in pyrimidine chemistry is the Dimroth rearrangement. wikipedia.org This rearrangement involves the transposition of endocyclic and exocyclic nitrogen atoms. wikipedia.org For instance, 1-alkyl-2-iminopyrimidines can rearrange to 2-alkylaminopyrimidines. wikipedia.orgnih.gov The mechanism typically proceeds through ring opening of the pyrimidine ring, followed by rotation and ring closure. nih.gov

In the context of this compound derivatives, a Dimroth-type rearrangement could potentially occur if the N1 or N3 positions are alkylated and an imino group is present at position 4. Studies on related 1,2-dihydro-2-imino-1,4-dimethylpyrimidines have shown that they undergo Dimroth rearrangement, although the rates can be influenced by substituents on the pyrimidine ring. rsc.org Similarly, 1,6-dihydro-6-imino-1-methyl-2-methylthiopyrimidine has been studied for its rearrangement behavior. rsc.org

As mentioned in Section 3.3, the Vilsmeier-Haack reaction can also induce rearrangements in certain substituted pyrimidin-4-ones, leading to the formation of quinazolin-4(1H)-ones in some cases. epa.gov This highlights that reaction conditions intended for functionalization can sometimes lead to skeletal transformations.

Metal-Catalyzed Coupling Reactions Involving the Pyrimidinone Core

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been successfully applied to pyrimidine and pyrimidinone scaffolds. researchgate.net These reactions typically require a halo-substituted pyrimidinone as a starting material to undergo oxidative addition to a low-valent transition metal catalyst, most commonly palladium. researchgate.net

The Suzuki-Miyaura coupling, which couples an organoboron reagent with an organic halide, has been used to introduce aryl and vinyl groups onto pyrimidinone rings. rsc.orgnih.gov For example, halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one have been successfully coupled with various boronic acids in the presence of a palladium catalyst. rsc.orgnih.gov This suggests that a halo-substituted derivative of this compound could serve as a substrate for similar transformations. The efficiency of the coupling can be influenced by the nature of the halogen, with the reactivity order generally being I > Br > Cl.

The Buchwald-Hartwig amination is another important palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org This reaction has been applied to the synthesis of N-aryl pyrido[2,3-d]pyrimidin-7(8H)-ones from the corresponding triflate. nih.gov The reaction conditions, including the choice of palladium catalyst, ligand, and base, are crucial for achieving high yields. nih.govrsc.org In a related system, 2-aminothieno[3,2-d]pyrimidin-4(3H)-one has been functionalized at the 6-position using Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. ibmmpeptide.comnih.gov

The methylthio group itself can also participate in cross-coupling reactions. In some N-heterocycles, the methylthio group can be displaced by organozinc reagents in the presence of a palladium or nickel catalyst. researchgate.net This opens up the possibility of modifying the 2-position of the pyrimidinone core.

Table 2: Examples of Metal-Catalyzed Coupling Reactions on Pyrimidinone-Related Scaffolds

| Coupling Reaction | Substrate Type | Product Type | Catalyst/Reagents | Reference |

| Suzuki-Miyaura | Halo-pyrido[1,2-a]pyrimidin-4-one | Aryl/Vinyl-pyrido[1,2-a]pyrimidin-4-one | Pd catalyst, (Het)arylboronic acid | rsc.orgnih.gov |

| Buchwald-Hartwig | 4-Triflyloxy-pyrido[2,3-d]pyrimidin-7(8H)-one | 4-Arylamino-pyrido[2,3-d]pyrimidin-7(8H)-one | Pd catalyst, Arylamine, Base | nih.gov |

| Suzuki-Miyaura | 6-Bromo-2-aminothieno[3,2-d]pyrimidin-4(3H)-one | 6-Aryl-2-aminothieno[3,2-d]pyrimidin-4(3H)-one | Pd catalyst, Arylboronic acid | ibmmpeptide.comnih.gov |

| Buchwald-Hartwig | 6-Bromo-2-aminothieno[3,2-d]pyrimidin-4(3H)-one | 6-Amino-2-aminothieno[3,2-d]pyrimidin-4(3H)-one | Pd catalyst, Amine, Base | ibmmpeptide.comnih.gov |

These examples demonstrate the synthetic versatility of the pyrimidinone core in metal-catalyzed reactions, providing access to a wide range of substituted derivatives.

Derivatization and Functionalization Strategies of 2 Methylthio Pyrimidin 4 5h One

Modification at the Pyrimidine (B1678525) Nitrogen Atoms

The pyrimidine ring of 2-(methylthio)pyrimidin-4(5H)-one contains two nitrogen atoms that can potentially undergo modification, primarily through alkylation. The regioselectivity of these reactions is a critical consideration, often influenced by the reaction conditions and the nature of the alkylating agent.

Alkylation of pyrimidinone systems can occur at either the N1 or N3 position. The outcome of these reactions is sensitive to factors such as the solvent and the specific alkylating agent used. For instance, in related pyrazolo[3,4-d]pyrimidines, the choice of solvent can significantly alter the ratio of N1 to N2 alkylated products. researchgate.net Similar principles apply to this compound, where careful selection of reaction parameters is crucial for achieving the desired regioselectivity. In some cases, direct alkylation can lead to a mixture of N- and O-alkylated products, though specific alkylating agents, such as certain brominated enones, have been shown to favor N-alkylation exclusively. nih.govacs.org

Furthermore, N-alkylation can serve as a precursor to more complex transformations. Quaternization of a pyrimidine nitrogen atom enhances the ring's susceptibility to nucleophilic attack, which can lead to ring-opening and rearrangement reactions, such as the Dimroth rearrangement. wur.nlrsc.org This reactivity provides a pathway to structurally diverse compounds that would be difficult to access through other means.

Table 1: Examples of N-Alkylation Reactions on Pyrimidine and Related Systems

| Substrate | Alkylating Agent | Solvent | Product(s) | Key Observation | Reference |

| 4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine | Propyl iodide | THF | 1-propyl and 2-propyl isomers | Formation of predominantly the 2-alkylated product in the presence of NaH. | researchgate.net |

| 4-(Trifluoromethyl)pyrimidin-2(1H)-one | 5-bromo-1,1,1-trichloro-4-methoxypent-3-en-2-one | - | N-alkylated pyrimidine | Selective N-alkylation observed. | nih.govacs.org |

| 4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine | Ethyl iodide | Acetonitrile / DMF | 1-ethyl and 2-ethyl isomers | Solvent affects the regioselectivity of alkylation. | researchgate.net |

Functionalization at the Methylthio Group

The methylthio group at the C2 position of the pyrimidine ring is a key handle for a variety of functionalization reactions. It can be readily displaced by nucleophiles or activated through oxidation to facilitate substitution.

Nucleophilic aromatic substitution (SNAr) is a common method for replacing the methylthio group. This reaction is particularly effective with amine nucleophiles, such as anilines, often in the presence of an acid like pivalic acid which serves as the reaction medium. researchgate.net This provides a direct route to 2-aminopyrimidine (B69317) derivatives. The lability of the methylthio group can also be demonstrated by its displacement with other nucleophiles, such as cyanide ions, which can lead to the formation of bis-methylthio derivatives under certain conditions. rsc.org

To enhance the reactivity of the C2 position, the methylthio group can be oxidized to a more potent leaving group, such as a sulfonyl group (SO2CH3). These 2-sulfonylpyrimidines are highly reactive towards nucleophilic attack and can react rapidly with nucleophiles like cysteine at neutral pH. nih.gov This strategy is particularly useful for the synthesis of covalently binding molecules in biological systems. The reactivity of these sulfonylpyrimidines can be fine-tuned by modifying the substituents on the pyrimidine ring. nih.gov

Table 2: Functionalization Reactions at the Methylthio Group

| Substrate | Reagent | Conditions | Product | Reaction Type | Reference |

| 6-ethyl-2-(methylthio)pyrimidin-4(3H)-one | Aniline | Pivalic acid, 130 °C | 6-ethyl-2-(anilino)pyrimidin-4(3H)-one | SNAr | researchgate.net |

| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Sodium cyanide | Dimethyl sulfoxide (B87167) | Ethyl 2,4-bis-methylthiopyrimidine-5-carboxylate | SNAr | rsc.org |

| 2-Methylsulfonylpyrimidine | N-acetylcysteine methylester | pH 7.0 | S-arylated NACME | SNAr | nih.gov |

Substitution on the Pyrimidine Ring

Direct substitution on the pyrimidine ring of this compound offers another avenue for derivatization. Both electrophilic and nucleophilic substitution reactions are possible, with the position of substitution being dictated by the electronic nature of the ring and the reaction conditions.

Electrophilic substitution on the pyrimidine ring is generally challenging due to the electron-deficient nature of the diazine ring. bu.edu.eg However, the presence of electron-donating groups can facilitate such reactions, which typically occur at the C5 position. Reactions such as nitration have been reported for fused pyrimidine systems, indicating the possibility of such transformations on the this compound scaffold under appropriate conditions. rsc.org

Nucleophilic substitution is more common and generally occurs at the C4 and C6 positions. The hydroxyl group at the C4 position of this compound can be converted into a better leaving group, such as a chlorine atom, by treatment with reagents like phosphorus oxychloride. nih.gov This 4-chloro derivative then becomes a versatile intermediate for substitution with a wide range of nucleophiles, including amines, alkoxides, and thiolates. rsc.org This two-step sequence allows for the introduction of diverse functionalities at the C4 position.

Heterocyclic Annulation and Ring Expansion Reactions

The this compound scaffold is an excellent starting material for the construction of fused heterocyclic systems through annulation reactions. These reactions lead to the formation of bicyclic and polycyclic structures with diverse biological properties.

A prominent example is the synthesis of thieno[2,3-d]pyrimidines. These compounds, which are bioisosteres of purines, can be prepared from appropriately substituted pyrimidine precursors. mdpi.comnih.gov The synthesis often involves the construction of a thiophene (B33073) ring onto the pyrimidine core. Thieno[2,3-d]pyrimidine (B153573) derivatives have shown a broad range of medicinal applications, including as anticancer and anti-inflammatory agents. nih.govnih.gov

Similarly, pyrazolo[3,4-d]pyrimidines, another class of purine (B94841) analogs with significant therapeutic potential, can be synthesized from pyrimidine-based starting materials. nih.govnih.govsemanticscholar.orgekb.eg These syntheses typically involve the formation of a pyrazole (B372694) ring fused to the pyrimidine ring. The resulting pyrazolo[3,4-d]pyrimidine scaffold is a core component of many kinase inhibitors. ekb.egunisi.it

Beyond annulation, the pyrimidine ring itself can undergo transformations such as ring expansion or ring contraction. wur.nlbu.edu.eg For instance, pyrimidines can be converted to pyridines through condensation with enamines. thieme-connect.com Conversely, ring-opening of the pyrimidine, often initiated by nucleophilic attack, can be followed by recyclization to form different heterocyclic systems. rsc.orgresearchgate.net

Synthesis of Complex Molecular Scaffolds Utilizing this compound as a Building Block

The derivatization strategies discussed above highlight the role of this compound as a fundamental building block for the synthesis of more complex and often biologically active molecules. chemimpex.commdpi.com Its ability to be selectively functionalized at multiple positions makes it a valuable precursor in multi-step syntheses.

In the pharmaceutical industry, derivatives of this compound are key intermediates in the synthesis of a variety of therapeutic agents. For example, the pyrazolo[3,4-d]pyrimidine core, accessible from this starting material, is found in numerous protein kinase inhibitors developed for cancer therapy. ekb.egunisi.it The thieno[2,3-d]pyrimidine scaffold has also been extensively explored for the development of new drugs. nih.govmdpi.comnih.gov

In the field of agrochemicals, derivatives of 2-(methylthio)pyrimidine (B2922345) have been utilized in the development of herbicides and fungicides. chemimpex.com The structural diversity that can be achieved from this single starting material allows for the fine-tuning of biological activity and physical properties to meet the specific requirements of a given application. The synthesis of 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole derivatives with antiviral activity against tobacco mosaic virus further illustrates the broad utility of this scaffold in creating complex bioactive molecules. nih.gov

Computational and Theoretical Investigations of 2 Methylthio Pyrimidin 4 5h One

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental tools for exploring the intrinsic properties of molecules. These methods allow for the detailed examination of electronic structure, reaction energetics, and molecular stability, providing a microscopic view of chemical behavior.

Electronic Structure Elucidation (HOMO/LUMO Analysis)

The electronic structure of a molecule is key to its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this understanding. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. rsc.org A smaller energy gap suggests higher reactivity and a greater propensity for electron transfer. rsc.orgresearchgate.net

Table 1: Illustrative HOMO, LUMO, and Energy Gap Data for Related Heterocyclic Compounds This table presents data from related compounds to illustrate the application of HOMO/LUMO analysis.

| Compound/Derivative Type | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Thieno[2,3-d]pyrimidine (B153573) derivative 5b | -4.89 | -3.22 | 1.66 | jocpr.com |

| Pyrimidohexahydroquinoline derivative 4 | -5.74 | -2.20 | 3.54 | nih.gov |

| Pyrimidohexahydroquinoline derivative 5 | -5.80 | -2.22 | 3.58 | nih.gov |

Reaction Pathway Prediction and Energy Barriers

Computational chemistry allows for the mapping of reaction pathways and the calculation of associated energy barriers. By identifying transition states—the highest energy point along a reaction coordinate—researchers can predict the feasibility and kinetics of a chemical transformation.

A relevant example is the study of tautomerization, a common phenomenon in pyrimidine (B1678525) derivatives. For the tautomerism between 2-pyrimidinethiol and 2(1H)-pyrimidinethione, DFT studies have identified the transition states for both the direct intramolecular proton transfer and water-assisted transfer. tandfonline.com The calculations showed that the direct tautomerization in the gas phase has a high energy barrier (29.07 kcal/mol), making it unfavorable. However, the presence of water molecules can significantly lower this barrier by facilitating proton transfer via a cyclic transition state, making the reaction more feasible in an aqueous medium. tandfonline.com This type of analysis is critical for understanding the behavior of 2-(methylthio)pyrimidin-4(5H)-one in different environments.

Tautomeric Equilibrium Analysis

This compound can exist in several tautomeric forms, most notably the keto-form (pyrimidin-4(5H)-one) and the enol-form (pyrimidin-4-ol). Tautomerism is a dynamic equilibrium between these forms, and the relative stability of each tautomer can be influenced by factors such as its intrinsic structure and the surrounding solvent environment. researchgate.netnih.gov

DFT studies are highly effective in predicting the most stable tautomer. For example, a computational analysis of 2-amino-6-methyl pyrimidine-4-one showed that the keto form (AMPO1) is more stable than other tautomers, particularly in polar solvents like water. researchgate.net Similarly, for the 2-pyrimidinethiol and 2(1H)-pyrimidinethione system, calculations predicted that the thiol form is more stable in the gas phase, but the thione form is significantly more stable in an aqueous solution. tandfonline.com This reversal is attributed to the larger dipole moment of the thione form, which is better stabilized by the polar solvent. tandfonline.com This principle suggests that the keto form of this compound would likely be favored in polar or protic solvents.

Table 2: Example of Calculated Relative Energies for Pyrimidinone Tautomers This table shows data for a related pyrimidine system to illustrate how computational methods are used to analyze tautomeric equilibrium.

| Tautomeric System | Phase/Solvent | Most Stable Tautomer | Relative Energy Difference (kcal/mol) | Reference |

|---|---|---|---|---|

| 2-Pyrimidinethiol vs. 2(1H)-Pyrimidinethione | Gas Phase | 2-Pyrimidinethiol | 3.41 | tandfonline.com |

| 2-Pyrimidinethiol vs. 2(1H)-Pyrimidinethione | Aqueous | 2(1H)-Pyrimidinethione | 6.47 | tandfonline.com |

| 2-Amino-6-methyl pyrimidine-4-one Tautomers | Water | Keto form (AMPO1) | N/A (Reported as most stable) | researchgate.net |

Molecular Docking Studies in Biological Systems Research

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. This method is instrumental in drug discovery for screening virtual libraries of compounds against a biological target to identify potential drug candidates. The process involves sampling possible conformations of the ligand within the active site of the protein and scoring them based on binding affinity.

While specific docking studies for this compound are not detailed in the literature, the pyrimidine and thienopyrimidine scaffolds are common subjects of such investigations. For example, various thieno[2,3-d]pyrimidine derivatives have been designed and evaluated as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. Docking simulations for these compounds helped to rationalize their binding modes and inhibitory activities, showing how they interact with key amino acid residues in the EGFR active site. Such studies provide a framework for how this compound could be investigated for potential biological activity.

Structure-Activity Relationship (SAR) Modeling Methodologies

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to create a mathematical relationship between chemical features (descriptors) and activity.

For pyrimidine-based compounds, SAR and QSAR are widely used. In the development of antibacterial thienopyrimidine derivatives, 3D-QSAR models (CoMFA and CoMSIA) were constructed to understand the structural requirements for inhibiting Staphylococcus aureus. These models highlight which regions of the molecule can be modified to enhance or decrease activity, guiding the synthesis of more potent analogues. The insights from SAR studies on related pyrimidine scaffolds are invaluable for predicting how modifications to the this compound structure would likely impact its properties.

Conformational Analysis and Molecular Dynamics Simulations

Molecules are not static entities; they are flexible and exist as an ensemble of different conformations. Conformational analysis aims to identify the stable, low-energy conformations of a molecule. Molecular Dynamics (MD) simulations extend this by simulating the movement of atoms and molecules over time, providing a dynamic picture of molecular behavior and interactions.

MD simulations are particularly useful for studying how a ligand interacts with its receptor over time, assessing the stability of the ligand-protein complex. Studies on thieno[2,3-d]pyrimidine derivatives as EGFR inhibitors have employed MD simulations to confirm the stability of the binding pose predicted by docking. The simulations showed that the most potent compounds remained stably bound in the active site throughout the simulation, maintaining key hydrogen bond interactions. This type of analysis would be essential to validate any predicted biological interactions for this compound.

Analytical Techniques for Characterization of 2 Methylthio Pyrimidin 4 5h One and Its Derivatives in Research

The comprehensive characterization of 2-(methylthio)pyrimidin-4(5H)-one and its derivatives is fundamental to confirming their synthesis, purity, and molecular structure. Researchers employ a combination of spectroscopic and chromatographic techniques to achieve unambiguous structural elucidation and purification. These methods provide detailed information on the compound's atomic connectivity, functional groups, molecular weight, and three-dimensional arrangement in the solid state.

Biological and Biochemical Research Applications of 2 Methylthio Pyrimidin 4 5h One Derivatives

Investigation of Molecular Targets and Binding Interactions (Mechanistic Focus)

The mechanism of action for many biologically active compounds is rooted in their interaction with specific molecular targets. For derivatives of 2-(methylthio)pyrimidin-4(5H)-one, research has focused on identifying these targets and characterizing the binding interactions.

Computational docking studies have been employed to predict the binding affinity of these derivatives to various protein targets. For instance, S-alkyl benzimidazole-thienopyrimidine derivatives, which share a related heterocyclic core, have shown a high affinity for the TrmD enzyme in bacteria, suggesting a potential mechanism for their antimicrobial activity. mdpi.com Similarly, molecular docking has been used to investigate the binding of 1,3-oxazolo[4,5-d]pyrimidine derivatives to the adenosine (B11128) binding site of adenosine kinase (ADK), a potential target in cancer therapy. nih.gov

In the context of cancer research, pyrimidine (B1678525) derivatives have been designed to interact with key signaling proteins. For example, 2,4-diaminopyrimidine (B92962) derivatives have been developed as inhibitors of Focal Adhesion Kinase (FAK), a protein involved in cell adhesion and migration. nih.gov The pyrimidine ring in these compounds often forms critical hydrogen bonds with the target kinase, contributing to their inhibitory activity. nih.gov Furthermore, pyrimido[4,5-d]pyrimidin-4(1H)-one derivatives have been identified as selective inhibitors of the EGFR T790M mutant, a key resistance mutation in non-small cell lung cancer. nih.gov

The following table summarizes the molecular targets and binding interactions of selected pyrimidine derivatives:

| Derivative Class | Molecular Target | Method of Investigation | Key Finding |

| S-alkyl benzimidazole-thienopyrimidines | TrmD (bacterial enzyme) | Molecular Docking | High binding affinity suggests a mechanism for antimicrobial action. mdpi.com |

| 1,3-oxazolo[4,5-d]pyrimidines | Adenosine Kinase (ADK) | Molecular Docking | Potential binding to the adenosine binding site, indicating a possible anticancer mechanism. nih.gov |

| 2,4-diaminopyrimidines | Focal Adhesion Kinase (FAK) | Molecular Hybridization and Design | The pyrimidine ring forms crucial hydrogen bonds with the kinase. nih.gov |

| Pyrimido[4,5-d]pyrimidin-4(1H)-ones | EGFR T790M Mutant | Drug Design and Synthesis | Selective inhibition of the mutant protein. nih.gov |

| Pyrazolo[3,4-d]pyrimidines | Protein Kinases (e.g., Src, CDK2, EGFR) | Synthesis and Kinase Inhibition Assays | Substitution on the scaffold confers specific kinase inhibitory activity. unife.it |

Enzymatic Inhibition Studies (In Vitro Methodologies)

In vitro enzymatic assays are a cornerstone for evaluating the inhibitory potential of this compound derivatives against specific enzymes. These studies provide quantitative measures of potency, such as the half-maximal inhibitory concentration (IC50).

For example, pyrazolo[3,4-d]pyrimidine derivatives have demonstrated inhibitory activity against a range of protein kinases, which are often dysregulated in cancer. unife.it The substitution pattern on the pyrazolo[3,4-d]pyrimidine scaffold has been shown to be crucial for achieving specific inhibition of kinases like Src, CDK2, and EGFR tyrosine kinases. unife.it Similarly, oxazolo[5,4-d]pyrimidine (B1261902) derivatives have been identified as potent inhibitors of VEGFR2 and EGFR, with some compounds showing IC50 values in the sub-micromolar range. mdpi.com One derivative, (E)-2-(4-methyl-1-phenylpent-1-en-1-yl)-4,6-dimethyl-5H-oxazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione, showed significant inhibition of FGFR1. mdpi.com

In the context of anti-diabetic research, two pyrazolo[1,5-a]pyrimidine (B1248293) derivatives were evaluated for their ability to inhibit enzymes relevant to diabetes. nih.gov The results of these enzyme assays provided insights into their potential as anti-diabetic agents. nih.gov

The table below presents data from enzymatic inhibition studies of various pyrimidine derivatives:

| Derivative Class | Target Enzyme | IC50 Value |

| Oxazolo[5,4-d]pyrimidine derivative 5 | VEGFR2 Kinase | 0.33 µM mdpi.com |

| Oxazolo[5,4-d]pyrimidine derivative 17 | AURKA | 1-50 nM mdpi.com |

| Pyrazolo[1,5-a]pyrimidine derivative 12a | - | - |

| Pyrazolo[1,5-a]pyrimidine derivative 12b | - | - |

Receptor Agonism/Antagonism Studies (In Vitro Methodologies)

Derivatives of this compound have also been investigated for their ability to interact with cellular receptors, acting as either agonists (activators) or antagonists (blockers). These studies are crucial for understanding the pharmacological profile of these compounds.

A series of pyrimidin-4(3H)-one derivatives have been synthesized and evaluated as antagonists of the angiotensin II type 1 (AT1) receptor, a key target in the treatment of hypertension. nih.gov One particular derivative, 12a (also known as Fimasartan), demonstrated high in vitro functional antagonism and binding affinity for the AT1 receptor, with IC50 values of 0.42 nM and 0.13 nM, respectively. nih.gov

In another study, N-substituted 1-(2,3-dihydro-1,4-benzodioxin-2-yl)methylamine derivatives were developed as D2 receptor antagonists and 5-HT1A partial agonists, a profile that is desirable for atypical antipsychotic agents. nih.gov Compound 24 from this series showed good affinity for human D2, D3, and 5-HT1A receptors. nih.gov

Furthermore, pyrimidine derivatives have been explored as endothelin receptor antagonists. acs.org Bosentan, a dual ETA/ETB receptor antagonist, and ambrisentan, an ETA selective antagonist, are approved treatments for pulmonary arterial hypertension. acs.org Research in this area has led to the discovery of macitentan, a potent dual endothelin receptor antagonist. acs.org

The following table summarizes the receptor binding activities of selected pyrimidine derivatives:

| Derivative Class | Receptor Target | Activity | In Vitro Potency (IC50) |

| Pyrimidin-4(3H)-one derivative 12a (Fimasartan) | Angiotensin II Type 1 (AT1) | Antagonist | 0.42 nM (functional antagonism), 0.13 nM (binding affinity) nih.gov |

| N-substituted 1-(2,3-dihydro-1,4-benzodioxin-2-yl)methylamine derivative 24 | D2, D3, 5-HT1A | Antagonist/Partial Agonist | Good affinity for all three receptors. nih.gov |

| Macitentan | Endothelin Receptors (ETA/ETB) | Dual Antagonist | Potent antagonist activity. acs.org |

Cell-Based Assay Methodologies for Mechanistic Elucidation

Cell-based assays are indispensable tools for understanding the biological effects of this compound derivatives in a more complex biological system. These assays can provide insights into a compound's mechanism of action, including its effects on cell viability, proliferation, and signaling pathways.

A variety of cell-based assays have been optimized for screening anti-inflammatory and anti-allergic compounds in a 96-well format. nih.gov These include assays to measure the inhibition of nitric oxide (NO) release, prostaglandin (B15479496) E2 (PGE2) production, and the release of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in macrophage cell lines. nih.gov For example, the inhibitory response of reference compounds like dexamethasone (B1670325) on LPS-induced cytokine release has been well-characterized using these methods. nih.gov

In cancer research, cell viability assays such as the MTT assay are commonly used to determine the cytotoxic effects of pyrimidine derivatives on cancer cell lines. researchgate.net For instance, a pyrimidine derivative, compound 1, demonstrated significant cytotoxic activity against HCT-116 and MCF-7 cancer cells. researchgate.net Further mechanistic studies using cell cycle analysis revealed that this compound induced cell cycle arrest at the G0/G1 phase. nih.gov Western blot analysis can then be used to examine the expression levels of key proteins involved in apoptosis (e.g., p53, Bax, Bcl-2) and cell cycle regulation. researchgate.net

The table below outlines common cell-based assays used to investigate the mechanisms of pyrimidine derivatives:

| Assay Type | Cell Line(s) | Measured Parameter(s) | Purpose |

| Nitric Oxide (NO) Release Assay | J774A.1 Murine Macrophages | LPS-induced NO levels | To assess anti-inflammatory potential. nih.gov |

| Prostaglandin E2 (PGE2) Production Assay | J774A.1 Murine Macrophages | LPS-induced PGE2 levels | To evaluate inhibition of inflammatory mediators. nih.gov |

| Cytokine Release Assay | J774A.1 Murine Macrophages, THP-1 | LPS-induced IL-1β, IL-6, TNF-α, etc. | To measure anti-inflammatory activity. nih.govnih.gov |

| MTT Cell Viability Assay | HCT-116, MCF-7, HepG-2, etc. | Cell viability/proliferation | To determine cytotoxic effects on cancer cells. ijprems.comresearchgate.net |

| Cell Cycle Analysis | Cancer Cell Lines (e.g., HCT-116) | DNA content, cell cycle phase distribution | To investigate effects on cell cycle progression. nih.gov |

| Western Blot Analysis | Cancer Cell Lines | Expression levels of apoptotic and cell cycle proteins | To elucidate molecular mechanisms of action. researchgate.net |

Antimicrobial Activity Studies (Mechanistic and In Vitro Focus)

The antimicrobial potential of this compound derivatives has been extensively studied against a range of bacterial and fungal pathogens. These in vitro studies typically involve determining the minimum inhibitory concentration (MIC) of the compounds.

A variety of synthesized pyrimidine derivatives have been screened for their antimicrobial activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal species like Candida albicans and Aspergillus niger. ijprems.comekb.egnih.gov In some studies, newly synthesized compounds have shown antimicrobial effects comparable or even superior to reference drugs like ampicillin (B1664943) and clotrimazole. ijprems.comnih.gov For example, compounds 3a, 3b, 3d, 4a-d, 9c, and 10b from one study exhibited strong antimicrobial effects against all tested microorganisms. ijprems.comnih.gov

The structure-activity relationship is a key focus in these studies. For instance, the antimicrobial activity of benzothiazole (B30560) arylidine derivatives was found to increase after their conversion to 2,3-dihydropyrido[2,3-d]pyrimidine-4-one derivatives. mdpi.com The mechanism of action is also being investigated, with some studies suggesting that these compounds may target essential bacterial enzymes, as indicated by molecular docking studies. mdpi.com

The following table presents the antimicrobial activity of selected pyrimidine derivatives:

| Derivative Class/Compound | Test Organisms | Activity |

| Compounds 3a, 3b, 3d, 4a-d, 9c, 10b | S. aureus, B. subtilis, E. coli, C. albicans, A. flavus | Strong antimicrobial effects. ijprems.comnih.gov |

| 2,3-dihydropyrido[2,3-d]pyrimidine-4-ones | Bacteria and Fungi | Significant inhibitory effects with MIC values of 4–20 μmol L−1. mdpi.com |

| Compound 9d | C. albicans, Ganoderma lucidum, A. flavus | More potent than fluconazole (B54011) against C. albicans and G. lucidum. mdpi.com |

| Compound 9a | C. albicans, A. flavus, G. lucidum | Stronger activity than fluconazole against C. albicans. mdpi.com |

| S-alkyl benzimidazole-thienopyrimidines | Gram-positive and Gram-negative bacteria, C. albicans | Antimicrobial properties against all tested strains. mdpi.com |

Anti-inflammatory Pathways Research (Mechanistic and In Vitro Focus)

Pyrimidine-containing compounds are recognized for their anti-inflammatory properties. nih.gov Research in this area focuses on elucidating the mechanisms by which derivatives of this compound modulate inflammatory pathways in vitro.

The anti-inflammatory activity of these derivatives is often attributed to their ability to inhibit the expression and activity of key inflammatory mediators. nih.gov These include prostaglandin E2, inducible nitric oxide synthase (iNOS), tumor necrosis factor-α (TNF-α), and nuclear factor kappa B (NF-κB). nih.gov Cell-based assays using macrophage cell lines like RAW264.7 are commonly employed to measure the production of nitric oxide, a key inflammatory molecule. researchgate.net

One method to assess in vitro anti-inflammatory activity is the membrane stabilization or anti-hemolytic activity assay. ijprems.comnih.gov This assay measures the ability of a compound to protect red blood cells from hemolysis, which is an indicator of its membrane-stabilizing and, by extension, anti-inflammatory potential. ijprems.comnih.gov For instance, compounds 4b, 10c, and 11a-c from a particular study demonstrated strong anti-hemolytic effects. ijprems.comnih.gov

The table below summarizes the anti-inflammatory research findings for pyrimidine derivatives:

| Derivative/Compound | In Vitro Model/Assay | Key Finding |

| Pyrimidine derivative 1 | RAW264.7 cells, THP-1 cells | Potent anti-inflammatory properties, decreased gene expression of cytokines and chemokines. researchgate.netnih.gov |

| Compounds 4b, 10c, 11a-c | Anti-hemolytic activity assay | Strong anti-hemolytic and antioxidant effects. ijprems.comnih.gov |

Anti-Cancer Research Potential of Derivatives (Mechanistic and In Vitro Focus)

The potential of this compound derivatives as anti-cancer agents is a major area of investigation. In vitro studies using various cancer cell lines are conducted to evaluate their cytotoxic activity and to unravel their mechanisms of action.

Numerous pyrimidine derivatives have demonstrated significant cytotoxic activity against a range of cancer cell lines, including colorectal carcinoma (HCT-116), breast cancer (MCF-7), and hepatocellular carcinoma (HEPG-2). ijprems.comnih.gov For example, compounds 3b, 10b, and 10c from one study exhibited high cytotoxic activities, with IC50 values close to that of the reference drug doxorubicin. ijprems.comnih.gov Another study found that a pyrimidine derivative, compound 1, displayed the highest cytotoxic activity against HCT-116 and MCF-7 cells. researchgate.net

Mechanistic studies have revealed that the anti-cancer effects of these derivatives can be mediated through various pathways. Some compounds induce cell cycle arrest, often at the G0/G1 or S phase, thereby inhibiting cancer cell proliferation. nih.gov Others trigger apoptosis, or programmed cell death, by modulating the expression of pro-apoptotic proteins like p53 and Bax, and pro-survival proteins like Bcl-2. researchgate.net The pyrazolo[1,5-a]pyrimidine derivative 12b has been shown to induce oxidative stress in cancer cells, leading to cell death. nih.gov

The following table provides a snapshot of the anti-cancer research potential of various pyrimidine derivatives:

| Derivative Class/Compound | Cancer Cell Line(s) | In Vitro Activity (IC50) | Mechanistic Insight |

| Compounds 3b, 10b, 10c | HCT-116, MCF-7, HEPG-2 | IC50 values close to doxorubicin. ijprems.comnih.gov | High cytotoxic activity. ijprems.comnih.gov |

| Pyrimidine derivative 1 | HCT-116, MCF-7 | 49.35 ± 2.685 µM (HCT-116), 69.32 ± 3.186 µM (MCF-7) researchgate.net | Induces G0/G1 cell cycle arrest and apoptosis. researchgate.netnih.gov |

| 2,3-dihydropyrido[2,3-d]pyrimidine-4-one derivatives (7a–e) | NCI-H460, HepG2, HCT-116 | Exhibited higher cytotoxic activity than related series. mdpi.com | - |

| 1,3-oxazolo[4,5-d]pyrimidine derivative 5 | Breast cancer cell lines | GI50 = 0.8 ± 0.33 μM, TGI = 2.04 ± 0.56 μM, IC50 = 5.10 ± 0.67 μM nih.gov | Possible targets include adenosine kinase, topoisomerases I and II, and estrogen receptors. nih.gov |

| Pyrazolo[1,5-a]pyrimidine derivative 12b | A549, Caco-2 | Higher therapeutic index than doxorubicin. nih.gov | Induces oxidative stress in cancer cells. nih.gov |

Structure-Activity Relationship (SAR) Studies for Biological Activity (Methodologies and Theoretical Insights)

The exploration of this compound and its derivatives in biochemical and biological research is heavily reliant on Structure-Activity Relationship (SAR) studies. These investigations are fundamental to understanding how the chemical structure of a molecule influences its biological activity, thereby guiding the rational design of more potent and selective compounds. SAR studies in this context employ a combination of synthetic, biological, and computational methodologies to elucidate the pharmacophoric features of the pyrimidinone scaffold.

Methodologies Employed in SAR Studies

The systematic evaluation of this compound derivatives involves a multifaceted approach:

Synthetic Strategies and Library Generation: The foundation of any SAR study is the synthesis of a diverse library of analogues. For derivatives of this compound, a common strategy involves the initial condensation of a β-ketoester with thiourea (B124793), followed by methylation of the resulting thiol group to install the key methylthio moiety at the C2 position. Further diversity is generated by modifying substituents at various positions of the pyrimidine ring, particularly at the C5 and C6 positions, often through reactions like the Suzuki cross-coupling to introduce aryl or heteroaryl groups. nih.gov This allows for a systematic exploration of how different chemical groups impact biological function.

Biological Screening and Evaluation: Once synthesized, the library of compounds undergoes rigorous biological screening. This involves in vitro assays to determine the compounds' efficacy against specific targets, such as cancer cell lines, enzymes, or microbial pathogens. Key metrics, including the half-maximal inhibitory concentration (IC₅₀) or minimum inhibitory concentration (MIC), are determined to quantify the potency of each derivative. For instance, derivatives have been evaluated for their cytotoxic effects against various human cancer cell lines, including colon, breast, and lung cancer lines, to identify potential anticancer agents. mdpi.comencyclopedia.pubnih.gov

Theoretical and Computational Insights: To complement experimental data, computational methods are frequently used. Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the physicochemical properties of the compounds and their biological activity. nih.gov This can help predict the potency of unsynthesized analogues. Molecular docking studies provide a visual representation of how a derivative might bind to a biological target, such as a protein kinase or enzyme, revealing key interactions like hydrogen bonds and hydrophobic contacts that are crucial for activity. sci-hub.se These theoretical insights are invaluable for understanding the SAR at a molecular level and for designing next-generation compounds with improved properties.

Theoretical Insights Derived from SAR Studies

SAR studies on this compound derivatives have revealed several key insights into the structural requirements for various biological activities:

The Pyrimidinone Core: The pyrimidin-4(5H)-one nucleus is recognized as a "privileged scaffold" in medicinal chemistry. sci-hub.se Its structure, containing both hydrogen bond donors and acceptors, allows it to effectively interact with a wide range of biological targets. sci-hub.se The two endocyclic nitrogen atoms contribute to the molecule's reactivity and its ability to form strong hydrogen bonds, which is a recurring theme in its biological activity. sci-hub.se

The C2-Methylthio Group: The methylthio group at the C2 position is a critical determinant of activity. It not only influences the electronic properties of the pyrimidine ring but also serves as a versatile handle for further chemical modification. nih.gov S-alkylation of the precursor 2-thioxopyrimidine is a common step in creating diverse libraries. researchgate.net Studies have shown that replacing the methyl group with other alkyl or aryl moieties can significantly modulate potency and selectivity. For example, in a series of thieno[2,3-d]pyrimidinone derivatives, alkylation of the thio group was shown to produce compounds with good anti-inflammatory and antimicrobial activities. sci-hub.se

Influence of C5 and C6 Substituents: The most significant variations in biological activity are often observed with modifications at the C5 and C6 positions of the pyrimidine ring.

For Anticancer Activity: The introduction of aryl groups at the C6 position is a common strategy. SAR analysis of thieno[2,3-d]pyrimidinone analogues revealed that a thieno-2-yl group at this position was crucial for potent anticancer activity compared to a phenyl group. sci-hub.se Furthermore, the presence of a trifluoromethyl (CF₃) group on an attached ring was found to increase potency, likely by enhancing lipid solubility and improving transport across cell membranes. sci-hub.se In other series, fused pyrimidinone derivatives showed that the nature and substitution pattern of these appended rings are vital for inhibiting cancer cell proliferation and topoisomerase enzymes. nih.gov

For Antimicrobial Activity: The substitution on the pyrimidine ring is also key for antimicrobial effects. Studies on C4 and/or C5 thienyl-substituted pyrimidines found them to be active in micromolar concentrations against various strains of Mycobacterium tuberculosis. nih.gov In a series of fused pyrimidinones (B12756618), a meta-nitro substituted compound showed the most potent antibacterial activity against K. pneumonia. sci-hub.se

For Anti-inflammatory Activity: A series of compounds featuring a 3-(4,6-disubstituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanoic acid scaffold were examined, with many showing significant anti-inflammatory activity. juniperpublishers.com

These insights underscore the chemical tractability and therapeutic potential of the this compound scaffold. By systematically modifying its structure and evaluating the resulting biological effects, researchers can optimize these derivatives for specific therapeutic applications.

Interactive Data Table: Summary of Structure-Activity Relationship Findings

| Derivative Series/Scaffold | Modification | Biological Activity | Key SAR Finding |

| Thieno[2,3-d]pyrimidinones | Substitution at C6 | Anticancer | The presence of a thieno-2-yl group was crucial for strong anticancer potency. sci-hub.se |

| Thieno[2,3-d]pyrimidinones | CF₃ group on substituent | Anticancer | Increased potency, likely by increasing lipid solubility and enhancing transport. sci-hub.se |

| Thieno[2,3-d]pyrimidinones | Alkylation of C2-thio group | Anti-inflammatory, Antimicrobial | Resulted in compounds with good activity profiles. sci-hub.se |

| Fused Pyrimidinones | Meta-nitro substitution | Antibacterial | Highlighted the significance of electron-withdrawing groups at the meta-position for potent activity against K. pneumonia. sci-hub.se |

| C4/C5 Substituted Pyrimidines | Thienyl substitution | Antitubercular | New pyrimidines were active in micromolar concentrations against M. tuberculosis. nih.gov |

| 2,3-Dihydropyrido[2,3-d]pyrimidine-4-ones | Benzothiazole and substituted phenyl groups | Anticancer | Exhibited higher cytotoxic activity than related pyrrolo[2,1-b] nih.govjuniperpublishers.combenzothiazole series. mdpi.com |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(methylthio)pyrimidin-4(5H)-one, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution or cyclocondensation reactions. For example, 6-amino-2-(methylthio)pyrimidin-4(3H)-one can react with formamide under controlled conditions (50°C, 30 minutes) to yield derivatives like N-[2-(methylthio)-6-oxo-1,6-dihydropyrimidin-4-yl]formamide . Key parameters include temperature, solvent polarity (e.g., DMSO), and stoichiometry. Optimization involves monitoring reaction progress via TLC or HPLC, with purification by recrystallization or column chromatography.

Q. How is this compound characterized structurally, and what spectroscopic techniques are essential?

- Methodology : Characterization relies on 1H/13C NMR to confirm the methylthio group (δ ~2.50 ppm for -SCH3) and pyrimidinone backbone (e.g., C5–H at δ ~5.94 ppm). HRMS validates molecular weight, while IR spectroscopy identifies carbonyl (C=O, ~1690 cm⁻¹) and NH stretches. Melting point analysis (e.g., 290–291°C for derivatives) assesses purity .

Q. What functional groups in this compound influence its reactivity?

- Methodology : The methylthio (-SCH3) group acts as a nucleophilic site for alkylation or oxidation, while the pyrimidinone ring participates in hydrogen bonding and π-π stacking. Reactivity can be probed via thioether-specific reactions (e.g., oxidation to sulfoxide/sulfone) or substitution at the C5 position using electrophiles like halogens .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological impact of substituents on this compound?

- Methodology :

Analog Synthesis : Replace -SCH3 with bulkier groups (e.g., benzylthio) or introduce electron-withdrawing substituents (e.g., -Cl) at C5 .

Biological Assays : Test analogs against target enzymes (e.g., myeloperoxidase) using IC50 determinations. Compare pharmacokinetic profiles (e.g., logP, solubility) via HPLC or mass spectrometry.

Data Analysis : Use molecular docking to correlate substituent size/electronic effects with binding affinity. For example, methylthio derivatives may enhance membrane permeability compared to polar groups .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodology :

- Orthogonal Validation : Confirm enzyme inhibition (e.g., BACE-1) via crystallography (e.g., X-ray at 1.78 Å resolution) to visualize binding modes .

- Mutagenesis Studies : Modify active-site residues (e.g., Asp32 in BACE-1) to test if activity loss correlates with structural predictions .

- Meta-Analysis : Compare datasets across studies, adjusting for variables like assay pH or cell line specificity. For example, discrepancies in IC50 values may arise from differences in compound solubility .

Q. How can metabolic stability and detoxification pathways of this compound be investigated?

- Methodology :

- In Vitro Metabolism : Use liver microsomes or recombinant CYP450 enzymes to identify oxidative metabolites (e.g., sulfoxide formation).

- Mass Balance Studies : Administer radiolabeled compound (e.g., 14C) in preclinical models (rats/humans) to track excretion routes (urine vs. feces) .

- AMS (Accelerator Mass Spectrometry) : Quantify trace metabolites at low concentrations (e.g., <1% of dose) to assess long-term toxicity .

Experimental Design Considerations

Q. What in silico tools predict the pharmacokinetic properties of this compound analogs?

- Methodology :